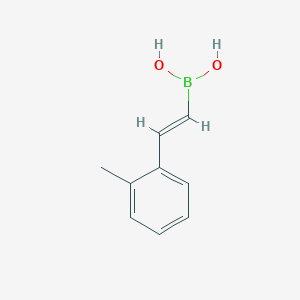

(E)-(2-Methylstyryl)boronic acid

Description

The Role of Organoboron Compounds in Retrosynthetic Analysis

Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a complex target molecule into simpler, commercially available precursors. This process relies on identifying reliable chemical transformations that can be performed in the reverse direction, known as "disconnections." Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in this strategic approach. researchgate.net

The value of organoboron reagents in retrosynthesis stems from their unique combination of stability, reactivity, and functional group tolerance. researchgate.net Unlike many other organometallic compounds, boronic acids are generally stable solids that are resistant to air and moisture, simplifying their handling and storage. borates.today This stability makes them predictable and dependable synthons—idealized fragments resulting from a disconnection that correspond to tangible chemical reagents.

The premier application of boronic acids in synthesis planning is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organoboron species with an organic halide or triflate. nih.gov In retrosynthetic terms, a disconnection of a key bond, such as the one connecting two aromatic rings in a biaryl structure, logically leads to a boronic acid and an aryl halide as the precursor fragments. The vast scope and reliability of the Suzuki-Miyaura coupling make this disconnection a powerful and frequently utilized strategy in the design of synthetic routes for a wide array of complex molecules. researchgate.net

Classification and Significance of Styrylboronic Acids in Organic Chemistry

Styrylboronic acids belong to the broader class of organoboron compounds and can be more specifically categorized as a subset of alkenyl (or vinyl) boronic acids. wiley-vch.de Structurally, they are defined by a boronic acid moiety (–B(OH)₂) attached to a vinyl carbon, which in turn is substituted with a phenyl group. This arrangement gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E) and (Z), which correspond to trans and cis configurations of the substituents about the double bond, respectively. wikipedia.org

The primary significance of styrylboronic acids in organic chemistry lies in their role as key intermediates for the stereoselective synthesis of stilbenes, diarylethenes, and other conjugated olefinic compounds. Their participation in the Suzuki-Miyaura coupling is particularly noteworthy because the reaction proceeds with retention of the double bond's configuration. scispace.com This means that coupling an (E)-styrylboronic acid with an aryl halide will produce an (E)-stilbene derivative with high fidelity. This stereospecificity provides chemists with precise control over the geometry of the final product, which is crucial as the geometric structure of a molecule dictates its physical, chemical, and biological properties. The stability and ease of handling of styrylboronic acids offer distinct advantages over other, more reactive organometallic reagents used for similar transformations. researchgate.net

Specific Research Focus on (E)-(2-Methylstyryl)boronic acid Stereoisomers

The specific research focus on this compound and related compounds centers on the development of highly stereoselective synthetic methods. The term "(E)" signifies the entgegen or trans arrangement of the highest priority groups across the double bond, while "2-Methyl" specifies the location of the methyl substituent on the phenyl ring. The ability to selectively synthesize one stereoisomer over the other is of paramount importance, as the (E) and (Z) isomers can exhibit different properties and reactivity. wikipedia.org

Research in this field is driven by the need for geometrically pure building blocks for use in subsequent transformations. Since the stereochemistry of the styrylboronic acid is directly translated into the product of a Suzuki-Miyaura coupling, starting with a pure isomer is essential for obtaining a pure product. scispace.com Consequently, a significant body of work has been dedicated to methods that yield vinylboronates with high stereoselectivity.

Key synthetic strategies to achieve this control include:

Hydroboration of Alkynes: The addition of a borane (B79455) reagent across a terminal alkyne is a powerful and common method that typically yields (E)-vinylboronates with high selectivity. scispace.comorganic-chemistry.org

Palladium-Catalyzed Borylation: The cross-coupling of vinyl halides with diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004), can be controlled to favor the desired isomer. smolecule.com

Boron-Wittig Reaction: This reaction involves the use of geminal bis(boronates) with aldehydes and can be tuned to produce vinyl boronates with high stereoselectivity. researchgate.netnih.gov

Zweifel Olefination: This classic method involves the reaction of an alkenyl borane with iodine and a base, which proceeds through a stereospecific 1,2-migration and subsequent elimination to form alkenes with inverted geometry. nih.gov

The development of these and other novel methodologies underscores the research emphasis on controlling the stereochemical outcome, ensuring that versatile synthons like this compound can be accessed in high purity for the precise construction of complex molecular architectures.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1268631-42-0 |

| Molecular Formula | C₉H₁₁BO₂ |

| Molecular Weight | 162.00 g/mol |

| IUPAC Name | [(1E)-2-(2-methylphenyl)ethenyl]boronic acid |

| Physical Form | Powder or crystals |

Table 2: Comparison of Common Boron Reagents in Suzuki-Miyaura Coupling

| Reagent Type | General Formula | Stability | Reactivity | Key Features |

|---|---|---|---|---|

| Boronic Acids | R-B(OH)₂ | Generally stable solids, but can undergo dehydration to form boroxines. borates.today | Highly reactive and most commonly used. nih.gov | Environmentally benign; wide commercial availability. nih.gov |

| Boronic Esters (Pinacol) | R-B(O₂C₂Me₄) | Very stable, often purifiable by chromatography. borates.today | Generally less reactive than boronic acids; activation often required. borates.today | Useful for isolating and purifying intermediates; less prone to protodeboronation. nih.gov |

| Organotrifluoroborates | [R-BF₃]K | Highly stable, crystalline solids. researchgate.net | Requires a base for slow release of the reactive boronic acid/boronate. | Excellent stability for long-term storage; avoids boroxine formation. |

Table 3: Selected Methods for Stereoselective Synthesis of (E)-Vinylboronates

| Method | Description | Stereochemical Outcome |

|---|---|---|

| Hydroboration of Terminal Alkynes | Addition of a borane reagent (e.g., pinacolborane) across the triple bond, often catalyzed by a transition metal. organic-chemistry.org | Typically provides the (E)-isomer via syn-addition. |

| Boron-Wittig Reaction | Reaction of a 1,1-bis(pinacolboronate) with an aldehyde, proceeding through a boron-stabilized carbanion. nih.gov | Can be highly stereoselective for either the (E) or (Z) isomer depending on reaction conditions. |

| Copper-Catalyzed Carboboration | A three-component reaction involving an alkyne, a diboron reagent, and an organometallic reagent to form a trisubstituted vinylboronate. organic-chemistry.org | Proceeds with high regioselectivity and syn-stereoselectivity. |

Properties

Molecular Formula |

C9H11BO2 |

|---|---|

Molecular Weight |

162.00 g/mol |

IUPAC Name |

[(E)-2-(2-methylphenyl)ethenyl]boronic acid |

InChI |

InChI=1S/C9H11BO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+ |

InChI Key |

JRTMWGSJUIVSRX-VOTSOKGWSA-N |

Isomeric SMILES |

B(/C=C/C1=CC=CC=C1C)(O)O |

Canonical SMILES |

B(C=CC1=CC=CC=C1C)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for E 2 Methylstyryl Boronic Acid and Its Esters

Direct Synthetic Routes to Vinylboronic Acids and Esters

Direct methods for synthesizing vinylboronic acids and their esters, such as (E)-(2-Methylstyryl)boronic acid, are highly sought after for their efficiency. These routes often involve the direct functionalization of alkynes or alkenes.

Hydroboration of Alkynes

Hydroboration of alkynes is a primary method for creating vinylboronic acids and esters. epfl.chrsc.org This reaction involves the addition of a boron-hydrogen bond across the carbon-carbon triple bond of an alkyne. The resulting alkenylboron compounds are key intermediates in various organic transformations. researchgate.net

Pinacolborane (HBpin) is a frequently used reagent for the hydroboration of alkynes. organic-chemistry.orgrsc.org The reaction typically exhibits high regioselectivity, leading to the formation of the desired vinylboronate ester. In the context of synthesizing this compound pinacol (B44631) ester, the hydroboration of 2-ethynyltoluene (B1295245) with HBpin would be the key step. The use of dialkylboranes like 9-BBN (9-Borabicyclo[3.3.1]nonane) or disiamylborane (B86530) can enhance the anti-Markovnikov selectivity, where the boron atom adds to the less substituted carbon of the alkyne. masterorganicchemistry.com This stereospecific syn-addition ensures that the hydrogen and boron atoms are delivered to the same side of the alkyne, resulting in the (E)-isomer of the vinylboronate. masterorganicchemistry.comlibretexts.org The subsequent oxidation of the C-B bond with hydrogen peroxide (H₂O₂) in a basic medium yields the corresponding alcohol, while hydrolysis can provide the boronic acid. masterorganicchemistry.commasterorganicchemistry.com

For terminal alkynes, catalyst- and solvent-free hydroboration with HBpin can be achieved at elevated temperatures, offering a greener alternative. rsc.org

Various catalytic systems can promote the hydroboration of alkynes, often with improved efficiency and selectivity. epfl.ch Transition metal catalysts based on elements like rhodium, iridium, copper, and iron are commonly employed. epfl.chrsc.orgrsc.org For instance, copper-catalyzed hydroboration has been shown to be effective. acs.org Iron complexes can also catalyze the stereoselective hydroboration of internal alkynes. rsc.org Furthermore, simple borane (B79455) adducts such as H₃B·THF and H₃B·SMe₂ can act as catalysts for the highly regioselective hydroboration of terminal alkynes with pinacolborane. organic-chemistry.orgorganic-chemistry.org Non-metal catalysts, including polymeric carboxylic acids and even simple nucleophiles, have also been developed for this transformation. princeton.eduresearchgate.net Some catalyst systems can even promote trans-hydroboration, leading to the (Z)-alkenyl boronates. rsc.org

| Catalyst System | Alkyne Type | Selectivity | Reference |

| Mn(I) Alkyl PCP Pincer Complex | Aryl Alkynes | Z-selective | acs.org |

| Mn(I) Alkyl PCP Pincer Complex | Aliphatic Alkynes | E-selective | acs.org |

| Cp₂Ti(CO)₂ | Internal Alkynes | - | rsc.org |

| FeH(CO)(NO)(PPh₃)₂ | Internal Alkynes | Stereoselective | rsc.org |

| Organo Rare Earth Metal Complexes | Terminal Alkynes | Regio- and Chemoselective | researchgate.net |

Palladium-Catalyzed Borylation of Alkenyl Precursors

Palladium-catalyzed reactions offer another powerful avenue for the synthesis of vinylboronic esters. These methods typically start with pre-functionalized alkenes like vinyl halides or triflates.

The Miyaura borylation is a cross-coupling reaction that synthesizes boronates from vinyl or aryl halides using a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To synthesize this compound pinacol ester via this method, one would start with an (E)-2-methylstyryl halide, such as (E)-1-bromo-2-(2-methylphenyl)ethene. The reaction tolerates a wide range of functional groups and generally proceeds under mild conditions. organic-chemistry.org The resulting pinacol esters are stable and can be easily purified. organic-chemistry.org This method is widely applicable to various vinyl halides and triflates. wikipedia.orgorganic-chemistry.org

Recent advancements have focused on developing more environmentally friendly conditions for Miyaura borylation, such as using green solvents at high concentrations. rsc.org

The boryl-Heck reaction is a more recent development that allows for the direct synthesis of alkenyl boronic esters from unfunctionalized alkenes. nih.govorganic-chemistry.org This palladium-catalyzed process utilizes an electrophilic boron reagent, such as catecholchloroborane (catBCl). nih.govorganic-chemistry.org For the synthesis of a trisubstituted alkenyl boronic ester like the derivative of this compound, this method could be applied to a disubstituted alkene like 2-methylstyrene. nih.govnih.gov The reaction proceeds with excellent E/Z selectivity and can tolerate various functional groups. nih.govnih.gov Mechanistic studies suggest a pathway involving the oxidative addition of the B-X bond to the palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. nih.govresearchgate.net

| Reaction | Starting Material | Reagent | Catalyst | Key Features | Reference |

| Miyaura Borylation | Alkenyl Halides/Triflates | B₂pin₂ | PdCl₂(dppf) | Mild conditions, broad scope | wikipedia.orgorganic-chemistry.org |

| Boryl-Heck Reaction | Terminal/Disubstituted Alkenes | catBCl | Palladium/Bulky Amine Base | Direct C-H functionalization, high stereoselectivity | nih.govorganic-chemistry.orgnih.gov |

Organometallic Reagent-Mediated Borylation

Organometallic reagents are pivotal in the formation of carbon-boron bonds. The reactions involving Grignard and organolithium reagents with borate (B1201080) esters are common strategies for the synthesis of boronic acids and their esters.

Reaction of Grignard Reagents with Borate Esters

The reaction of a Grignard reagent with a borate ester is a widely used method for the preparation of boronic acids and their derivatives. google.comgoogle.com This process involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the borate ester.

The general scheme for this reaction is as follows:

R-MgX + B(OR')₃ → R-B(OR')₂ + MgX(OR')

Where:

R-MgX is the Grignard reagent (e.g., (E)-2-methylstyrylmagnesium bromide).

B(OR')₃ is a trialkyl borate, such as trimethyl borate or triisopropyl borate.

R-B(OR')₂ is the resulting boronic ester.

MgX(OR') is a magnesium salt byproduct.

The initially formed boronic ester is then hydrolyzed, typically under acidic conditions, to yield the final boronic acid. google.com The reaction is generally performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. libretexts.org

For the specific synthesis of this compound, the corresponding (E)-2-methylstyryl magnesium halide would be prepared and reacted with a suitable borate ester. The stereochemistry of the starting vinyl halide is generally retained throughout the reaction sequence.

A key advantage of this method is the ready availability of a wide range of Grignard reagents. The reaction conditions are typically mild, and the procedure can be adapted for various scales. google.com

Reaction of Organolithium Reagents with Borate Esters

Similar to Grignard reagents, organolithium reagents can be employed for the synthesis of boronic esters. nih.gov The reaction proceeds through the formation of a borate complex, which then undergoes rearrangement. nih.gov

The process can be summarized as:

R-Li + B(OR')₃ → [R-B(OR')₃]⁻Li⁺ [R-B(OR')₃]⁻Li⁺ + H₃O⁺ → R-B(OH)₂ + 3R'OH + Li⁺

Where:

R-Li is the organolithium reagent (e.g., (E)-2-methylstyryllithium).

B(OR')₃ is a trialkyl borate.

[R-B(OR')₃]⁻Li⁺ is the intermediate borate complex.

R-B(OH)₂ is the final boronic acid.

The generation of the (E)-2-methylstyryllithium reagent is a critical step and can be achieved through methods such as lithium-halogen exchange from the corresponding vinyl halide. The reaction is typically carried out at low temperatures to control reactivity and side reactions. Computational studies have provided insights into the mechanism, confirming a two-step process involving the rapid formation of the boron-ate complex followed by a slower migration of the organic group from boron to carbon. nih.gov

Derivatization and Interconversion of Boronic Acid Forms

Boronic acids are often converted into their ester derivatives to enhance stability, facilitate purification, and modify reactivity.

Synthesis of Boronic Esters (e.g., Pinacol Esters, Tartrate Derivatives)

Boronic esters are frequently prepared from the corresponding boronic acids by condensation with a diol. Pinacol esters, derived from pinacol, are particularly common due to their high stability and ease of handling. vt.edusigmaaldrich.com

The synthesis of a pinacol ester from a boronic acid is an equilibrium process that is typically driven to completion by removing the water formed during the reaction.

R-B(OH)₂ + HO-C(CH₃)₂-C(CH₃)₂-OH ⇌ R-B(O₂C₂(CH₃)₄) + 2H₂O

This esterification can be carried out by heating the boronic acid and pinacol in a suitable solvent with azeotropic removal of water. Alternatively, boronic esters can be directly synthesized from organometallic reagents and pinacolborane (HBPin). google.com

Tartrate derivatives can also be synthesized, which can be particularly useful in asymmetric synthesis to induce chirality.

Strategies for Stereoselective (E)-Isomer Formation

Achieving high stereoselectivity for the (E)-isomer of (2-Methylstyryl)boronic acid is crucial. Several strategies are employed to ensure the desired geometry:

Stereospecific Starting Materials: The use of stereochemically pure (E)-vinyl halides or organometallic reagents is the most direct approach. The stereochemistry of these precursors is often retained during the borylation reaction.

Hydroboration of Alkynes: The hydroboration of 2-ethynyltoluene with a suitable boron reagent, followed by a stereospecific protonolysis or other workup, can yield the (E)-alkenylboronic acid. The choice of hydroborating agent and reaction conditions is critical for controlling the regioselectivity and stereoselectivity of the addition.

Transition Metal-Catalyzed Reactions: Modern synthetic methods, such as palladium- or rhodium-catalyzed cross-coupling reactions, can offer high stereoselectivity. organic-chemistry.org For instance, the coupling of a vinyl triflate with a diboron reagent in the presence of a palladium catalyst can stereoselectively form the (E)-vinylboronate ester.

Wittig-type Reactions: Boron-Wittig reactions can provide stereoselective access to vinyl-boronic esters. researchgate.net The reaction of a boron-stabilized ylide with an aldehyde or ketone can lead to the formation of the (E)-alkenylboronate ester with high selectivity, which is attributed to the stereoselective addition of the ylide equivalent followed by a stereospecific anti-elimination. researchgate.net

Reactivity Profiles and Mechanistic Investigations of E 2 Methylstyryl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The primary application of (E)-(2-Methylstyryl)boronic acid in synthetic chemistry is its participation in palladium-catalyzed cross-coupling reactions. These reactions leverage the ability of a palladium catalyst to facilitate the formation of a new carbon-carbon bond between the vinyl group of the boronic acid and an organic halide or triflate.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent cross-coupling reaction involving this compound. nih.gov This reaction forms a C(sp²)–C(sp²) bond between the styrenic carbon of the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) species. nih.govnih.gov The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium source and the associated ligands. Different catalytic systems have been developed to optimize yield, reaction time, and substrate scope.

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, air-sensitive catalyst used in a wide range of Suzuki-Miyaura reactions. researchgate.netnih.gov It serves as a direct source of the active Pd(0)L₂ species required for the catalytic cycle. ntnu.nochemrxiv.org For the coupling of styrylboronic acids, Pd(PPh₃)₄ has been employed effectively, typically in the presence of a base such as sodium carbonate or potassium phosphate (B84403) and in solvent systems like DMF/water or toluene/ethanol/water. researchgate.netnih.gov

While specific studies focusing exclusively on this compound with this catalyst are not extensively detailed in the surveyed literature, general protocols for similar styrylboronic acids provide a framework for its application. The phosphine (B1218219) ligands are crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. chemrxiv.org However, the relatively low stability of Pd(PPh₃)₄ and potential for ligand exchange side reactions have led to the development of more robust catalytic systems. reddit.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling using Pd(PPh₃)₄ with Styrylboronic Acids

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (E)-Styrylboronic Acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85 |

| (E)-Styrylboronic Acid | Aryl Iodide | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 85 | 5 | ~90 |

Note: This data is representative of typical conditions for styrylboronic acids and serves as an illustrative example.

To address the limitations of traditional catalysts, advanced pre-catalysts and ligands have been developed. Palladacycle pre-catalysts, such as XPhos Pd G2, are air-stable and highly efficient, allowing for the rapid in-situ formation of the active monoligated Pd(0) species. ntnu.nonasc.ac.inresearchgate.net These second-generation catalysts are particularly effective for challenging substrates, including those prone to protodeboronation, a common side reaction with vinylboronic acids. nasc.ac.innih.gov

Bulky, electron-rich biaryl phosphine ligands like XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are instrumental in promoting the Suzuki-Miyaura coupling. nasc.ac.in These ligands enhance the rate of both oxidative addition and reductive elimination, allowing reactions to proceed under milder conditions and with lower catalyst loadings. nasc.ac.innih.gov The use of XPhos-based catalysts has been shown to be effective for a wide array of boronic acids, including those that are unstable or require rapid coupling to avoid decomposition. researchgate.netnih.gov For instance, the XPhos Pd G2 system, often paired with a phosphate base like K₃PO₄, can facilitate couplings in mixed solvent systems such as DMF/EtOH/H₂O, often with microwave assistance to reduce reaction times. nih.govnasc.ac.inresearchgate.net

Table 2: General Conditions for XPhos Pd G2 Catalyzed Suzuki-Miyaura Coupling

| Catalyst System | Ligand | Base | Solvent System | Temperature | Application Notes |

| XPhos Pd G2 | XPhos (integral) | K₃PO₄ | DMF/EtOH/H₂O | 100 °C (Microwave) | Effective for various boronic acids, including those prone to protodeboronation. nasc.ac.inresearchgate.net |

| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 °C | High activity for coupling heteroaryl and sterically hindered substrates. |

Note: These conditions are generally applicable for challenging Suzuki-Miyaura couplings and are expected to be effective for this compound.

Palladium(II) acetate (B1210297) is a common, air-stable, and cost-effective palladium source that serves as a pre-catalyst. orgsyn.org In the reaction mixture, Pd(OAc)₂ is reduced in situ to the active Pd(0) species. Its effectiveness is critically dependent on the addition of a supporting ligand. For the coupling of styrylboronic acids, particularly for achieving high stereochemical retention, the choice of ligand is paramount.

Research on the synthesis of (E)-stilbene derivatives using the structurally analogous (E)-2-phenylethenylboronic acid pinacol (B44631) ester has highlighted the efficacy of using Pd(OAc)₂ in combination with the sterically bulky tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (t-Bu₃PHBF₄) ligand. nih.gov This combination, along with a suitable base and solvent, facilitates the coupling with a diverse range of aryl bromides while completely preserving the (E)-alkene geometry. nih.gov The bulky nature of the ligand is crucial for promoting the reductive elimination step and preventing side reactions. nih.gov

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the Suzuki-Miyaura coupling of this compound. Key parameters include the choice of base, solvent, temperature, and the nature of the coupling partners.

Base: The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. nih.gov Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). nasc.ac.inresearchgate.net The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases may be preferred to minimize side reactions like protodeboronation. reddit.com

Solvent: The choice of solvent affects the solubility of the reactants and catalyst, and can influence the reaction rate. orgsyn.orgresearchgate.net Biphasic solvent systems, such as toluene/water, dioxane/water, or DMF/water, are frequently used. nasc.ac.inresearchgate.net The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. nih.gov

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the efficiency of the catalytic system. researchgate.netresearchgate.net The use of highly active catalysts, such as those based on palladacycles and biaryl phosphine ligands, can often allow for lower reaction temperatures. nasc.ac.in Microwave irradiation has also been successfully used to accelerate these reactions, significantly reducing the required time from hours to minutes. nasc.ac.inresearchgate.net

Substrate Scope: The electronic and steric properties of the aryl halide coupling partner can influence the reaction. Electron-poor aryl halides tend to be more reactive in the oxidative addition step. nih.gov Sterically hindered substrates, such as di-ortho-substituted aryl halides, may require more robust catalytic systems with bulky ligands to achieve good yields. nih.govrsc.org

Table 3: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of an (E)-Styrylboronic Acid Ester Analogue

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| (E)-2-Phenylethenylboronic acid pinacol ester | 4-Bromoanisole | Pd(OAc)₂ | t-Bu₃PHBF₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 85 | nih.gov |

| (E)-2-Phenylethenylboronic acid pinacol ester | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | t-Bu₃PHBF₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 92 | nih.gov |

| (E)-2-Phenylethenylboronic acid pinacol ester | 2-Bromotoluene | Pd(OAc)₂ | t-Bu₃PHBF₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 78 | nih.gov |

Note: This data is for (E)-2-phenylethenylboronic acid pinacol ester, a close structural analogue of this compound, and demonstrates a highly effective and stereoretentive coupling methodology.

Reaction Conditions and Optimization

Base Effects and Counterions (e.g., K2CO3, Na2CO3, Cs2CO3)

The choice of base and its corresponding counterion plays a pivotal role in the efficiency of Suzuki-Miyaura reactions. The base is essential for the activation of the boronic acid, facilitating the crucial transmetalation step. researchgate.net While a variety of bases can be employed, inorganic carbonates such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and cesium carbonate (Cs2CO3) are commonly used.

The effectiveness of these bases can be influenced by their solubility and basicity in the chosen solvent system. For instance, in aqueous solvent mixtures, these bases can establish an equilibrium between the boronic acid and the more nucleophilic boronate species. nih.gov Kinetic studies have shown that the reaction between a palladium hydroxo complex and the neutral boronic acid is often the predominant pathway for transmetalation, particularly when using weak bases like potassium carbonate in aqueous environments. nih.gov

The counterion (K+, Na+, Cs+) can also influence reaction rates. Cesium carbonate (Cs2CO3) is often found to be particularly effective, which can be attributed to the higher solubility of cesium salts and the ability of the larger cesium cation to promote the formation of key intermediates. reddit.com The selection of the optimal base is often determined empirically and is highly dependent on the specific substrates and reaction conditions.

Table 1: Common Bases in Suzuki-Miyaura Coupling of this compound

| Base | Common Applications & Characteristics |

|---|---|

| K2CO3 | A widely used, cost-effective weak base. Effective in aqueous solvent mixtures. nih.gov |

| Na2CO3 | Another common and economical choice, often used in similar contexts to K2CO3. researchgate.net |

| Cs2CO3 | Often provides superior results, potentially due to higher solubility and cation effects. reddit.com |

Solvent Systems (e.g., EtOH/H2O, DME-EtOH, Toluene, Acetone/H2O)

Commonly employed solvent systems for reactions involving styryl boronic acids include mixtures like ethanol/water (EtOH/H2O) and acetone/water (Acetone/H2O). nih.govdurham.ac.uk The presence of water can be beneficial, as it can facilitate the formation of the active palladium hydroxo species. nih.gov Toluene is a frequently used non-polar solvent, often in combination with a phase-transfer catalyst if aqueous bases are used. Dimethoxyethane (DME), often mixed with ethanol, provides a polar aprotic environment. reddit.com

The choice of solvent can significantly impact the reaction's success, and what works for one set of substrates may not be optimal for another. nih.gov For instance, highly polar heterocyclic compounds may exhibit poor solubility in many organic solvents, necessitating careful solvent selection. nih.gov

Table 2: Representative Solvent Systems for Suzuki-Miyaura Coupling

| Solvent System | Type | Key Features |

|---|---|---|

| EtOH/H2O | Protic/Aqueous | Good for dissolving inorganic bases and can facilitate the formation of active catalytic species. durham.ac.uk |

| DME-EtOH | Polar Aprotic/Protic | Offers a different polarity profile that can be advantageous for specific substrates. |

| Toluene | Non-polar Aprotic | A common choice, often requiring a phase-transfer catalyst with aqueous bases. durham.ac.uk |

| Acetone/H2O | Polar Aprotic/Aqueous | Provides a polar environment and is effective in dissolving a range of reactants. nih.gov |

Microwave-Assisted Reaction Protocols

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles. mdpi.com The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

In the context of this compound and its derivatives, microwave-assisted protocols can be particularly advantageous, especially for challenging couplings or when high-throughput synthesis is desired. researchgate.net The use of microwave heating in conjunction with encapsulated palladium catalysts has been shown to enhance reactivity and allow for the use of more diverse and sensitive substrates. durham.ac.uk

Continuous Flow Reaction Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for highly exothermic reactions, and the potential for straightforward scaling-up. beilstein-journals.org The application of continuous flow methodologies to the Suzuki-Miyaura reaction has been an area of active research.

For reactions involving substrates like this compound, continuous flow systems can offer precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved product quality, and more efficient catalyst utilization. The combination of continuous flow with microwave assistance and immobilized catalysts represents a state-of-the-art approach to performing these important cross-coupling reactions. researchgate.net

Mechanistic Elucidation of the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net A deep understanding of each step is crucial for rational catalyst design and reaction optimization.

Transmetalation Step (Boron-to-Palladium Transfer)

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and mechanistically complex part of the cycle. libretexts.org This step is highly dependent on the reaction conditions, particularly the base and solvent used. researchgate.net There are two primary proposed pathways for transmetalation. nih.gov One involves the reaction of a palladium halide complex with a boronate, formed by the action of a base on the boronic acid. The alternative, and often favored, pathway involves the reaction of a palladium hydroxo complex (formed from the palladium halide and base) with the neutral boronic acid. nih.gov

Low-temperature NMR studies have been instrumental in identifying pre-transmetalation intermediates, which contain Pd-O-B linkages. illinois.edunih.gov These studies have revealed the existence of both tricoordinate boronic acid complexes and tetracoordinate boronate complexes that can undergo transmetalation. nih.gov The transfer of the organic moiety from boron to palladium is a key bond-forming event that sets the stage for the final step of the catalytic cycle. rsc.org

Reductive Elimination Step

The reductive elimination step is the final stage of the Suzuki-Miyaura catalytic cycle, resulting in the formation of the desired carbon-carbon bond and the regeneration of the palladium(0) catalyst. youtube.comlibretexts.org In the context of reactions involving this compound, this step involves the palladium(II) intermediate, which contains both the (E)-2-methylstyryl group and the organic group from the coupling partner (e.g., an aryl or vinyl halide).

The process is a concerted, intramolecular reaction where the two organic ligands are eliminated from the palladium center, forming the new C-C bond. youtube.com The palladium atom is simultaneously reduced from its +2 oxidation state back to its catalytically active 0 oxidation state, allowing it to re-enter the catalytic cycle. libretexts.org The stereochemistry of the (E)-2-methylstyryl group is typically retained during this process.

Factors that can influence the efficiency of the reductive elimination step include the nature of the ligands on the palladium catalyst and the electronic properties of the coupling partners. Bulky, electron-donating ligands can often facilitate the reductive elimination process.

Stereochemical Fidelity in Suzuki-Miyaura Coupling

A significant advantage of the Suzuki-Miyaura coupling is its high degree of stereochemical fidelity. libretexts.org In the case of this compound, the (E)-configuration of the double bond is generally preserved throughout the coupling reaction. This means that if you start with the (E)-isomer of the boronic acid, you will predominantly obtain the (E)-isomer of the coupled product.

This retention of stereochemistry is a consequence of the concerted nature of the key steps in the catalytic cycle, namely transmetalation and reductive elimination. libretexts.org During transmetalation, the (E)-2-methylstyryl group is transferred from the boron atom to the palladium center without inversion of its geometry. Similarly, the subsequent reductive elimination step proceeds with retention of the configuration of the vinyl group. libretexts.org

This high stereochemical fidelity is crucial for the synthesis of complex molecules where the specific geometry of double bonds is critical for their biological activity or material properties. Research has shown that Suzuki-Miyaura reactions with various vinyl boronic acids, including those with structures analogous to this compound, proceed with excellent retention of the double bond geometry.

Pathways Leading to Side Reactions (e.g., Dehalogenation)

While the Suzuki-Miyaura coupling is a powerful and versatile reaction, side reactions can sometimes occur, leading to the formation of undesired byproducts. One common side reaction is dehalogenation of the aryl or vinyl halide starting material. yonedalabs.com

Dehalogenation is the process where the halogen atom of the electrophilic coupling partner is replaced by a hydrogen atom. This can occur through several potential pathways. One proposed mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by a reaction with a hydride source in the reaction mixture. This can lead to the reductive elimination of an aryl-palladium(II)-hydride species, resulting in the dehalogenated product. nih.gov The source of the hydride can sometimes be the solvent, the base, or even the boronic acid itself under certain conditions. yonedalabs.com

Another potential side reaction is homocoupling, where two molecules of the boronic acid react with each other to form a symmetrical dimer. This is often promoted by the presence of oxygen or other oxidants in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze the homocoupling process. yonedalabs.com Careful control of reaction conditions, such as thorough degassing of the reaction mixture and the use of appropriate ligands and bases, can help to minimize these unwanted side reactions.

Heck-Suzuki Cascade Reactions

The Heck-Suzuki cascade reaction is a powerful synthetic strategy that combines two important palladium-catalyzed cross-coupling reactions, the Heck reaction and the Suzuki-Miyaura coupling, in a single pot. This approach allows for the rapid construction of complex molecular architectures from simple starting materials.

In the context of this compound, it could potentially be used in a sequential manner. The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. mdpi.com A subsequent Suzuki-Miyaura coupling could then introduce the (E)-2-methylstyryl group. The order of these reactions can be designed to achieve specific synthetic targets. The Heck reaction is known for forming a new carbon-carbon bond between an aryl halide and an alkene, often with high trans selectivity. organic-chemistry.org

Multicomponent Coupling Reactions

Petasis Borono-Mannich Reaction

The Petasis Borono-Mannich (PBM) reaction is a multicomponent reaction that involves an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to form substituted amines. wikipedia.org This reaction is a valuable tool for the synthesis of a wide variety of nitrogen-containing compounds, including α-amino acids and their derivatives. nih.govorganic-chemistry.org this compound, as a vinylboronic acid, is a suitable substrate for this transformation. The vinyl group of the boronic acid acts as the nucleophile in this reaction. wikipedia.org A key advantage of the Petasis reaction is its operational simplicity and the stability of the boronic acid reagents. wikipedia.org

Diastereoselective Synthesis of Nitrogen-Containing Scaffolds

The Petasis reaction can be employed for the diastereoselective synthesis of complex nitrogen-containing scaffolds. nih.gov By using chiral amines or chiral carbonyl compounds, it is possible to control the stereochemical outcome of the reaction, leading to the formation of specific diastereomers.

For instance, the reaction of a chiral amine with an aldehyde and this compound can lead to the formation of a new stereocenter. The facial selectivity of the nucleophilic attack of the vinyl group from the boronate complex onto the intermediate iminium ion determines the stereochemistry of the product. The inherent chirality of the amine substrate can direct this attack, resulting in a high diastereomeric excess of one product. This approach has been successfully used to synthesize a variety of chiral building blocks, including non-natural amino acids and peptidomimetics. mdpi.com

Table 1: Reactants and Products in a Hypothetical Diastereoselective Petasis Reaction

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Boronic Acid) | Potential Product |

|---|---|---|---|

| Chiral Amine | Formaldehyde | This compound | Chiral Allylamine |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium |

| Aryl halide |

| Vinyl halide |

| Aryl-palladium(II)-hydride |

| Formaldehyde |

| Glyoxylic Acid |

| Chiral Allylamine |

Functionalization Reactions

Beyond multicomponent reactions, this compound is a substrate for various functionalization reactions that transform the boronic acid moiety into other valuable functional groups.

Carboxylation Reactions with Carbon Dioxide (CO2)

The direct carboxylation of organoboron compounds with carbon dioxide represents a green and sustainable method for synthesizing carboxylic acids, utilizing CO2 as an inexpensive C1 feedstock. pku.edu.cn

Copper(I) catalytic systems are prominently used for the carboxylation of organoboronic acids, including alkenylboronic acids, under mild conditions. pku.edu.cnmdpi.com Efficient protocols have been developed using copper(I) halides (e.g., CuCl) in the presence of a base. pku.edu.cn More advanced systems employ N-heterocyclic carbene (NHC) ligands, which can enhance catalytic activity and stability. pku.edu.cnrsc.org These reactions can often be conducted at atmospheric pressure of CO2 and moderate temperatures. pku.edu.cn

The proposed catalytic cycle typically begins with the formation of a copper(I) alkoxide complex from the copper precursor and a base (e.g., KOMe). pku.edu.cnpku.edu.cn This is followed by a transmetalation step where the organic group from the boronic acid (e.g., this compound) is transferred to the copper center, generating an organocopper(I) intermediate. This nucleophilic organocopper species then undergoes carboxylation by inserting CO2 into the copper-carbon bond. The resulting copper carboxylate is then protonated or undergoes metathesis to release the carboxylic acid product and regenerate the active copper catalyst. pku.edu.cnpku.edu.cn

| Catalyst System | Base | Solvent | Conditions | Product Type | Reference(s) |

| CuCl | KOMe | DMA | 1 atm CO2, 60 °C | α,β-Unsaturated carboxylic acid | pku.edu.cn |

| CuCl/IPr (NHC) | KOMe | THF | 1 atm CO2, RT | Aryl carboxylic acid | pku.edu.cn |

| CuI | Cs2CO3 | DMF | 1 atm CO2, 80 °C | Aryl carboxylic acid | mdpi.com |

The copper(I)-catalyzed carboxylation of this compound directly yields (E)-3-(o-tolyl)acrylic acid, an α,β-unsaturated carboxylic acid. google.com This transformation is highly valuable as it forms a C-C bond while converting the boronic acid functional group into a carboxylic acid. A key advantage of this method is the retention of the stereochemistry of the double bond, allowing for the synthesis of the geometrically pure (E)-isomer of the α,β-unsaturated carboxylic acid from the corresponding (E)-alkenylboronic acid. pku.edu.cn This process provides a direct route to these important structural motifs, which are prevalent in pharmaceuticals and other biologically active molecules.

Radical-Polar Cross-Coupling Reactions

Recent advances in photoredox catalysis have enabled novel transformations of boronic acids. This compound and similar styrenyl boronic acids can participate in radical-polar cross-coupling reactions. In one such methodology, an organophotocatalyst facilitates the coupling of styrene (B11656) boronic acids with redox-active esters derived from carboxylic acids. researchgate.net

This reaction proceeds through a formal polarity-mismatched radical addition mechanism. Under irradiation, the photocatalyst initiates a single-electron transfer (SET) process, generating an alkyl radical from the redox-active ester. This electrophilic radical adds to the electron-rich double bond of the styryl boronic acid. The resulting benzylic radical intermediate is then trapped by a boronate species formed in situ. Subsequent oxidation of this intermediate, followed by elimination of the boron unit, yields the final cross-coupled product. researchgate.net This method allows for the formation of C(sp²)-C(sp³) bonds and demonstrates the utility of styryl boronic acids in radical-mediated transformations.

| Styrene Boronic Acid | Redox-Active Ester | Photocatalyst | Product | Reference(s) |

| Styrene Boronic Acid | NHPI ester of Boc-glycine | 4CzIPN | Coupled Amino Acid Derivative | researchgate.net |

| Styrene Boronic Acid | NHPI ester of Cyclohexanecarboxylic acid | 4CzIPN | Alkylated Styrene Derivative | researchgate.net |

| 4-Methoxystyrene Boronic Acid | NHPI ester of Boc-alanine | 4CzIPN | Coupled Amino Acid Derivative | researchgate.net |

Mechanistic Insights into Radical Intermediates

The involvement of radical intermediates is a key feature of the organophotoredox-catalyzed reactions of styrylboronic acids. bohrium.comresearchgate.netnih.gov The mechanism often begins with the generation of a radical species, for example, from a redox-active ester via single-electron transfer and subsequent decarboxylation. bohrium.com This radical then adds to the double bond of the styrylboronic acid. scispace.com

Polymerization Studies

Alternating Radical Copolymerization of Related Styrylboronic Acid Esters with Electron-Deficient Olefins

While direct studies on the polymerization of this compound are not detailed, research on related styrylboronic acid esters, such as α-styrylboronic acid pinacol ester (StBpin), provides significant insights into their polymerization behavior. rsc.orgrsc.org StBpin has been shown to undergo alternating radical copolymerization with various electron-deficient olefins, including n-butyl acrylate (B77674), N,N-dimethylacrylamide, acrylonitrile, and N-ethylmaleimide. rsc.orgrsc.org

This alternating tendency is attributed to the electronic differences between the electron-donating styrylboronic acid ester and the electron-withdrawing comonomer. rsc.org The boryl group in StBpin plays a crucial role, influencing the electronic properties and steric hindrance of the monomer, which promotes the formation of copolymers with a high degree of alternation. scilit.com This strategy allows for the synthesis of sequence-controlled polymers that are not easily accessible through conventional methods. scilit.com

Impact on Copolymer Selectivity and Molecular Weight

The use of styrylboronic acid esters like StBpin in radical copolymerization has a notable impact on both the selectivity and the molecular weight of the resulting copolymers. rsc.orgrsc.org Compared to styrene, copolymerization with StBpin and electron-deficient olefins leads to copolymers with higher alternating selectivity. rsc.orgrsc.org This enhanced selectivity is a direct consequence of the electronic and steric properties imparted by the boronic ester group. scilit.com

However, the reactivity of StBpin is diminished compared to styrene. rsc.orgrsc.org This lower reactivity results in the formation of copolymers with lower yields and lower molecular weights. rsc.orgrsc.org Despite the reduced molecular weight, the ability to achieve highly alternating structures is a significant advantage, offering a pathway to precisely controlled polymer architectures. scilit.com This trade-off between selectivity and molecular weight is a key consideration in designing polymerization strategies utilizing styrylboronic acid derivatives.

| Monomer | Comonomer | Alternating Selectivity | Yield | Molecular Weight |

| α-Styrylboronic acid pinacol ester (StBpin) rsc.orgrsc.org | n-Butyl acrylate rsc.org | High rsc.orgrsc.org | Low rsc.orgrsc.org | Low rsc.orgrsc.org |

| α-Styrylboronic acid pinacol ester (StBpin) rsc.orgrsc.org | N,N-dimethylacrylamide rsc.org | High rsc.orgrsc.org | Low rsc.orgrsc.org | Low rsc.orgrsc.org |

| α-Styrylboronic acid pinacol ester (StBpin) rsc.orgrsc.org | Acrylonitrile rsc.org | High rsc.orgrsc.org | Low rsc.orgrsc.org | Low rsc.orgrsc.org |

| α-Styrylboronic acid pinacol ester (StBpin) rsc.orgrsc.org | N-ethylmaleimide rsc.org | High rsc.orgrsc.org | Low rsc.orgrsc.org | Low rsc.orgrsc.org |

| Styrene rsc.orgrsc.org | Electron-deficient olefins rsc.orgrsc.org | Lower than StBpin rsc.orgrsc.org | Higher than StBpin rsc.orgrsc.org | Higher than StBpin rsc.orgrsc.org |

Synthetic Applications of E 2 Methylstyryl Boronic Acid in Complex Molecule Construction

Synthesis of Substituted Stilbenes and Olefinic Systems

The synthesis of stilbenes, which are molecules characterized by a C=C double bond flanked by two aryl groups, is a prominent application of styrylboronic acids. The palladium-catalyzed Suzuki-Miyaura reaction provides a powerful and stereocontrolled method for their construction. nih.govscispace.com In a typical reaction, a vinylboronic acid or its ester derivative is coupled with an aryl halide. This methodology allows for the retention of the alkene geometry, meaning an (E)-vinylboronic acid will yield an (E)-stilbene. nih.gov For instance, the coupling of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with various aryl bromides has been shown to produce (E)-stilbene derivatives in moderate to good yields. nih.gov

While these general methods are well-established for various styrylboronic acids chemrxiv.org, specific examples detailing the use of (E)-(2-Methylstyryl)boronic acid in the synthesis of substituted stilbenes or other complex olefinic systems were not identified in the conducted research.

Elaboration of Heterocyclic Compounds

Boronic acids are crucial reagents for the synthesis and functionalization of a wide array of heterocyclic structures, which form the core of many pharmaceuticals and functional materials.

The synthesis of functionalized aminopyrazoles can be achieved through various transition-metal-catalyzed cross-coupling reactions where boronic acids serve as key coupling partners. chim.it Methods such as the Chan-Lam and Buchwald-Hartwig N-arylations utilize boronic acids to introduce aryl or vinyl substituents onto the nitrogen atoms of the pyrazole (B372694) core. chim.itmdpi.com Similarly, the synthesis of complex nitroimidazole derivatives, a class of compounds with significant antimicrobial and therapeutic interest, can involve coupling reactions where a boronic acid could potentially be used to install a styryl moiety. jocpr.comresearchgate.netgoogle.com

Despite the existence of these synthetic strategies for the broader boronic acid class, the literature surveyed does not provide specific examples of This compound being employed in the synthesis or functionalization of aminopyrazoles or nitroimidazoles.

Chalcones (1,3-diaryl-2-propen-1-ones) and their derivatives are important intermediates for the synthesis of flavonoids and possess a range of biological activities. The incorporation of a boronic acid moiety into a chalcone (B49325) structure has been explored to enhance biological efficacy. nih.gov Synthetically, flavonoids can be prepared through pathways that involve Suzuki-Miyaura couplings to construct the core biaryl linkage, a reaction for which boronic acids are essential. researchgate.net

However, no specific studies detailing the application of This compound as a building block in the direct synthesis of chalcones or flavonoids were found in the reviewed literature.

Preparation of Diverse Chemical Libraries

Boronic acids are considered essential building blocks in medicinal chemistry and drug discovery for the generation of diverse chemical libraries. nih.govnih.gov Their stability and versatile reactivity in reactions like the Suzuki-Miyaura coupling make them ideal for systematically creating large numbers of structurally related compounds for high-throughput screening. researchgate.net The commercial availability of thousands of boronic acid derivatives facilitates the exploration of chemical space to identify new bioactive molecules. nih.gov Automated workflows have even been developed to handle the preparation of large chemical libraries from starting materials like boronic acids for virtual screening. unistra.fr

While the utility of the boronic acid class in library synthesis is clear nih.gov, there is no specific mention in the surveyed literature of This compound being used as a foundational component for the preparation of diverse chemical libraries.

Precursors for Advanced Organic Materials

Aryl- and vinylboronic acids serve as key precursors in the synthesis of advanced organic materials, including conjugated polymers, materials for organic light-emitting diodes (OLEDs), and sensors. researchgate.netmdpi.com The Suzuki-Miyaura polymerization, which couples diboronic acids with dihalides, is a cornerstone of conducting polymer synthesis. The properties of the resulting materials can be fine-tuned by changing the structure of the boronic acid monomer. Boron-containing materials are also explored for applications in optoelectronics and as chemosensors. mdpi.comresearchgate.net

Although the role of boronic acids in materials science is significant researchgate.net, the conducted literature search did not yield any specific examples of This compound being utilized as a precursor for the synthesis of advanced organic materials.

Advanced Characterization and Computational Studies of E 2 Methylstyryl Boronic Acid and Its Reaction Intermediates

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity, purity, and structure of (E)-(2-Methylstyryl)boronic acid. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Purity and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for verifying the structure and stereochemistry of this compound. Both ¹H and ¹³C NMR would be employed to establish the connectivity of atoms within the molecule.

In ¹H NMR, the presence of signals in the aromatic region would confirm the 2-methylphenyl group, while the vinylic protons would appear as doublets. The coupling constant (J-value) between these vinylic protons is crucial for confirming the (E)-stereochemistry, typically expected to be in the range of 15-18 Hz. The methyl group protons would appear as a singlet in the aliphatic region. Integration of the proton signals would correspond to the number of protons in each environment, further validating the structure. The stereoisomeric purity can be assessed by the absence of signals corresponding to the (Z)-isomer.

¹³C NMR spectroscopy would provide complementary information, showing distinct signals for each unique carbon atom, including the methyl, vinyl, aromatic, and boronic acid-bound carbons. The chemical shifts of these carbons would be consistent with the proposed structure.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.6-7.2 | m | 4H | Aromatic protons |

| 7.1 (d, J ≈ 16 Hz) | d | 1H | Vinylic proton (Ar-CH=) |

| 6.2 (d, J ≈ 16 Hz) | d | 1H | Vinylic proton (=CH-B) |

| 5.5 (br s) | s | 2H | B(OH)₂ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺).

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. The fragmentation pattern can be predicted to involve characteristic losses. For instance, the loss of a hydroxyl group (-OH), water (H₂O), or the entire boronic acid moiety (-B(OH)₂) are plausible fragmentation pathways. The resulting fragment ions would be analyzed to piece together the structure of the parent molecule.

Predicted Fragmentation Patterns in Mass Spectrometry:

| m/z Value | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-17]⁺ | Loss of OH |

| [M-18]⁺ | Loss of H₂O |

Infrared and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. libretexts.org These techniques are particularly useful for identifying functional groups.

In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the boronic acid group. sci-hub.stresearchgate.net The B-O stretching vibration would likely appear in the 1300-1400 cm⁻¹ region. sci-hub.stresearchgate.net The C=C stretching of the vinyl group would be observed around 1600-1650 cm⁻¹, and the out-of-plane C-H bending of the trans-alkene would give a strong band around 960-980 cm⁻¹.

Raman spectroscopy would also be sensitive to the C=C double bond and the aromatic ring vibrations. jascoinc.com Since the molecule possesses a center of inversion in its idealized planar conformation, some vibrational modes may be exclusively Raman or IR active, providing further structural confirmation. nih.gov

Characteristic Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200-3600 | O-H stretch (boronic acid) |

| ~1600 | C=C stretch (vinyl & aromatic) |

| 1300-1400 | B-O stretch |

Theoretical and Computational Chemistry

Computational chemistry offers powerful tools to complement experimental data and to predict molecular properties and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), could be employed to optimize the molecular geometry and predict various electronic properties. sci-hub.stresearchgate.net

These calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to elucidate the mechanisms of reactions involving this compound, such as the Suzuki-Miyaura coupling. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

This modeling can help in understanding the role of catalysts, the stereoselectivity of reactions, and the factors that influence reaction rates. For instance, the transition state for the transmetalation step in a Suzuki-Miyaura reaction could be modeled to understand the transfer of the styryl group from boron to the metal catalyst. These computational studies provide a deeper understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.

Stereochemical Assignments through Computational Methods

In the comprehensive analysis of this compound and its reaction intermediates, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for the definitive assignment of stereochemistry. These theoretical calculations provide deep insights into the molecule's three-dimensional structure, conformational stability, and the energy landscapes of reaction pathways, which are often challenging to probe experimentally.

The stereochemistry of this compound is primarily defined by the configuration around the carbon-carbon double bond and the rotational conformation around the C-B and C-C single bonds. Computational methods are employed to determine the most stable conformations and to calculate the energy barriers between different stereoisomers.

Conformational Analysis:

The conformational landscape of this compound is explored by systematically rotating the key dihedral angles, such as the C-C-C=C and C=C-B-O angles. For each rotational conformer, a geometry optimization is performed to find the local energy minimum. The relative energies of these conformers are then compared to identify the most stable structures.

For styrylboronic acids, the planarity of the molecule is a critical factor. DFT calculations can predict the degree of twisting around the C-C single bond connecting the phenyl ring and the vinyl group, and the C-B bond. For instance, a study on diindolylmethane-phenylboronic acid hybrids using DFT at the B3LYP/6-311++G(d,p) level of theory revealed that the boronic acid group tends to be coplanar with the benzene (B151609) ring to maximize conjugation, which stabilizes the molecule. nih.gov A similar planarity would be expected for the styryl fragment of this compound.

Rotational Energy Barriers:

Computational models can also quantify the energy barriers for rotation around single bonds. By performing a relaxed potential energy surface scan, where a specific dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, the transition states for rotation can be located. The energy difference between the ground state and the transition state provides the rotational barrier. This information is crucial for understanding the dynamic behavior of the molecule in solution and the likelihood of interconversion between different conformers at a given temperature. Theoretical studies on similarly substituted systems, such as N-benzhydrylformamides, have successfully used DFT to calculate such rotational barriers, which were found to be in good agreement with experimental data from NMR spectroscopy. mdpi.com

NMR Chemical Shift and Coupling Constant Calculations:

A powerful application of computational chemistry in stereochemical assignment is the prediction of NMR parameters. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of a proposed stereoisomer, theoretical NMR chemical shifts can be obtained. These calculated shifts can then be compared with experimental data to confirm the structure.

Furthermore, the calculation of spin-spin coupling constants, particularly ³J(H,H) values across the double bond, provides unambiguous evidence for the E or Z configuration. For this compound, a large calculated ³J(H,H) value (typically > 15 Hz) for the vinyl protons would strongly support the E configuration. DFT calculations have been shown to accurately predict these coupling constants in a variety of organic molecules. researchgate.net

Illustrative Computational Data:

While specific computational studies on this compound are not extensively reported in the literature, the following table provides an illustrative example of the type of data that would be generated from a DFT analysis (e.g., at the B3LYP/6-31G(d) level) to assign its stereochemistry.

| Parameter | Calculated Value (Illustrative) | Significance |

| C=C-C-C Dihedral Angle | 178.5° | Confirms the near-planar E-configuration |

| C-C-B-O Dihedral Angle | 5.2° | Indicates a slight deviation from full planarity of the boronic acid group |

| Rotational Barrier (C-C bond) | 5.8 kcal/mol | Suggests restricted rotation at room temperature, favoring a planar conformation |

| Rotational Barrier (C-B bond) | 3.2 kcal/mol | Indicates relatively free rotation of the boronic acid group |

| ³J(H,H) vinyl | 17.2 Hz | Unambiguously supports the E-stereochemistry |

These computational approaches, when used in conjunction with experimental data, provide a robust framework for the definitive stereochemical assignment of this compound and offer a deeper understanding of its structural and electronic properties.

Future Research Directions and Emerging Opportunities for E 2 Methylstyryl Boronic Acid

The utility of (E)-(2-methylstyryl)boronic acid as a building block in organic synthesis, particularly in cross-coupling reactions, is well-established. However, the evolving landscape of chemical synthesis and the increasing demand for novel functional molecules present numerous avenues for future research. This article explores emerging opportunities and future research directions centered on this specific boronic acid, focusing on sustainable synthesis, asymmetric applications, advanced manufacturing techniques, novel reactivity, and systematic structure-activity relationship studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.